Benzenamine, N-phenyl-, hexabromo deriv.
Description
Benzenamine, N-phenyl-, hexabromo deriv. is a brominated derivative of diphenylamine (N-phenylbenzenamine), where six hydrogen atoms across the two aromatic rings are replaced by bromine atoms. This structural modification significantly alters its physical, chemical, and functional properties compared to the parent compound. The hexabromo derivative is characterized by high molecular weight (estimated ~642.6 g/mol) and thermal stability, making it a candidate for specialized industrial applications, particularly as a flame retardant in polymers or electronic materials .
Properties
CAS No. |
39275-89-3 |
|---|---|
Molecular Formula |
C12H5Br6N |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
N,2,3,4,5,6-hexabromo-N-phenylaniline |
InChI |
InChI=1S/C12H5Br6N/c13-7-8(14)10(16)12(11(17)9(7)15)19(18)6-4-2-1-3-5-6/h1-5H |
InChI Key |
FAYMFDSRWTZGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-phenyl-, hexabromo deriv. typically involves the bromination of diphenylamine. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination of the phenyl rings.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-phenyl-, hexabromo deriv. is scaled up using continuous flow reactors. This allows for better control over the reaction conditions and yields a higher purity product. The bromination process is optimized to minimize the formation of by-products and to ensure the efficient use of bromine.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-phenyl-, hexabromo deriv. undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinonoid structures.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions typically produce quinonoid compounds.
Scientific Research Applications
Benzenamine, N-phenyl-, hexabromo deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as a flame retardant in polymers and textiles due to its high bromine content.
Mechanism of Action
The mechanism by which Benzenamine, N-phenyl-, hexabromo deriv. exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to interact with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings
- Substituent Effects on Fluorescence : Replacing the N-phenyl group with a piperidine ring (as in compound 7, ) reduces fluorescence, highlighting the critical role of aromatic stacking in electronic properties. This suggests that bromination may similarly disrupt or enhance optoelectronic behavior depending on substitution patterns .
- Thermodynamic Data : Enthalpies of combustion for N-phenylmethylene benzenamine N-oxide derivatives () provide a framework for studying the hexabromo derivative’s energy release during decomposition, relevant to fire safety testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
